molecular formula C9H14N4 B1471601 N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 1350478-98-6

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B1471601
CAS No.: 1350478-98-6
M. Wt: 178.23 g/mol
InChI Key: RFOWLVUBQXRJIS-UHFFFAOYSA-N
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Description

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine (CAS: 1350478-98-6) is a heterocyclic compound with the molecular formula C₉H₁₀N₄ and a molecular weight of 174.2 g/mol. It serves as a versatile small-molecule scaffold in medicinal chemistry due to its pyrazole core, which provides a rigid planar structure, and the pyridinyl substituent, which enhances hydrogen-bonding and π-π stacking interactions. The compound is synthesized with ≥95% purity and is primarily used for laboratory research, including drug discovery and material science applications .

Properties

IUPAC Name

N-methyl-5-pyridin-3-ylpyrazolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-4,6,8-10,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOWLVUBQXRJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(NN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring fused with a pyridine moiety. The structural formula can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

This compound exhibits properties typical of pyrazole derivatives, which are known for their diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-based compounds, including this compound. For instance:

  • Inhibition of Kinases : Research has shown that compounds with a similar structure can effectively inhibit various kinases implicated in cancer progression. A study demonstrated that modifications to the pyrazole core could lead to selective inhibition of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation. Specifically, compounds derived from pyrazole exhibited EC50 values ranging from 20 to 120 nM against CDK16, indicating strong cellular potency .
  • Cell Viability and Apoptosis : In vitro assays on breast cancer cell lines (e.g., MDA-MB-231) indicated that certain pyrazole derivatives could induce apoptosis and cause cell cycle arrest at G2/M phase. This was evidenced by increased caspase activity and morphological changes in treated cells .

2. Antithrombotic Activity

Another significant aspect of this compound is its role as a thrombin inhibitor:

  • Mechanism of Action : Compounds similar to this compound interact with the catalytic serine residue (Ser195) of thrombin, leading to transient inhibition of its activity. This mechanism is crucial for developing new antithrombotic agents to prevent thromboembolic events .

3. Other Biological Activities

Beyond anticancer and antithrombotic effects, pyrazole derivatives have been explored for various other activities:

  • Antimicrobial Properties : Some studies have reported weak antibacterial activity against Gram-positive and Gram-negative bacteria for related pyrazole compounds, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureEC50 / IC50 ValuesReference
Anticancer (CDK16)N-methyl-5-(pyridin-3-yl)-1H-pyrazol20 - 120 nM
Thrombin InhibitionSimilar Pyrazole DerivativesNot specified
AntibacterialVarious Pyrazole DerivativesWeak activity

Case Study 1: Anticancer Efficacy

A series of experiments conducted on MDA-MB-231 cells demonstrated that specific modifications to the N-methyl group enhanced the cytotoxicity of the compounds. The study indicated that at concentrations as low as 1 μM, significant apoptosis was observed, with enhanced caspase activity suggesting a mechanism involving programmed cell death.

Case Study 2: Thrombin Inhibition

In a detailed kinetic study, a derivative of N-methyl-5-(pyridin-3-yl)-1H-pyrazol was shown to inhibit thrombin with an IC50 value indicative of potential therapeutic utility in managing thrombotic disorders. The binding interactions were characterized using X-ray crystallography, revealing critical interactions at the active site.

Scientific Research Applications

Chemical Properties and Structure

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine features a unique fused structure combining a pyrazole ring and a pyridine ring. Its molecular formula is C8H9N3, with a molecular weight of approximately 160.18 g/mol. The compound's structural characteristics contribute to its distinct chemical reactivity and biological interactions, making it a valuable scaffold for drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. A series of derivatives were synthesized and evaluated for their anti-tubercular activity, with several compounds showing significant inhibitory effects (IC50 values ranging from 1.35 to 2.18 μM) against the pathogen . This suggests that this compound could serve as a lead compound for developing new anti-tuberculosis drugs.

Anticancer Properties

The compound has also been investigated for its ability to inhibit specific kinases involved in cell signaling pathways, which are crucial in cancer progression. Preliminary findings indicate that it may modulate receptor activities, presenting opportunities for further exploration as an anticancer agent . The mechanism of action appears to involve interactions with enzymes critical to tumor growth and metabolism.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it suitable for creating more complex molecules. For instance, it can be utilized in the synthesis of peptide derivatives and other biologically active compounds .

Case Study 1: Synthesis of Antitubercular Agents

A study conducted on novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated the effectiveness of this compound as a scaffold for developing new antitubercular agents . The structural modifications led to enhanced biological activity, indicating the compound's versatility in medicinal chemistry.

Case Study 2: Inhibition of PI3K Pathway

Another research effort focused on synthesizing compounds targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is implicated in various cancers. This compound was identified as a key intermediate in synthesizing PI3K inhibitors, demonstrating significant potential for therapeutic applications .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Mycobacterium tuberculosis
Anticancer agentsPotential kinase inhibition
Organic SynthesisBuilding block for complex moleculesUseful in peptide synthesis
Synthesis of biologically active compoundsKey intermediate for PI3K inhibitors

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrazol-3-amine Derivatives

Table 1: Structural and Spectral Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Spectral Data (¹H NMR/ESIMS) Yield/Purity
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine C₉H₁₀N₄ 174.2 Pyridin-3-yl at C5; N-methyl at C3 δ 8.88 (s, pyridine H), 5.85 (s, pyrazole H-4), 3.59–3.80 (m, CH₃) 15.35% (synthesis)
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₉H₁₀N₄ 174.2 Pyridin-3-yl at C3; N-methyl at C5 δ 8.72 (s, pyridine H), 5.75 (s, pyrazole H-4), 3.57–3.76 (m, CH₃) 6.14% (synthesis)
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₂N₄ 188.2 Ethylamine at C5; pyridin-3-yl at C3 ESIMS m/z 203 ([M+H]⁺) Not reported
5-(Pyridin-3-yl)-1H-pyrazol-3-amine (QV-2229) C₇H₆N₄ 146.1 Pyridin-3-yl at C5; no N-methyl Purity 98% Not reported
N-Methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine C₉H₁₀N₄ 174.2 Pyridin-2-yl at C5; N-methyl at C3 Not reported Purity ≥95%

Key Differences and Implications

Substituent Position Effects :

  • The pyridin-3-yl group in the target compound (vs. pyridin-2-yl in its analog ) alters electronic distribution and steric interactions. Pyridin-3-yl facilitates interactions with biomolecular targets through its lone pair on the nitrogen, while pyridin-2-yl may restrict binding due to steric hindrance.
  • Isomerism : The target compound (pyridin-3-yl at C5) and its positional isomer (pyridin-3-yl at C3 ) exhibit distinct NMR shifts (e.g., δ 8.88 vs. 8.72 for pyridine protons), reflecting differences in aromatic shielding effects.

Functional Group Modifications: N-Alkylation: Replacing the N-methyl group with ethyl (as in the N-ethyl analog ) increases lipophilicity (molecular weight: 188.2 vs. 174.2) but may reduce solubility in aqueous media.

Synthetic Efficiency :

  • The target compound achieves a 15.35% yield in one synthesis route , while its C3-pyridin-3-yl isomer yields only 6.14% under similar conditions, highlighting positional sensitivity in pyrazole functionalization.

Preparation Methods

General Synthetic Strategy Overview

The preparation of N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine typically involves:

  • Formation of the pyrazole ring via cyclization of hydrazine derivatives with appropriate β-dicarbonyl or related precursors.
  • Introduction of the pyridin-3-yl substituent either by starting with pyridin-3-yl hydrazine derivatives or by coupling reactions.
  • Methylation of the pyrazole nitrogen to obtain the N-methyl substituted pyrazol-3-amine.

Preparation of Key Intermediates: Pyridin-3-yl Hydrazine Derivatives

One efficient approach involves starting from 3-hydrazinopyridine dihydrochloride, which serves as the pyridin-3-yl hydrazine source. This intermediate can be cyclized with dialkyl maleates to form pyrazolidine derivatives that can be further transformed into pyrazole compounds:

Step Reaction Conditions Notes
Cyclization 3-hydrazinopyridine dihydrochloride + dialkyl maleate → alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate Typically reflux in suitable solvent Forms pyrazolidine intermediate
Chlorination Pyrazolidine ester + chlorinating agent → alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Controlled chlorination Introduces chloro substituent
Oxidation Chlorinated intermediate → alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate Mild oxidizing conditions Aromatizes pyrazole ring
Hydrolysis Ester → carboxylic acid Aqueous HCl, 25–100°C Converts ester to acid
Decarboxylation Carboxylic acid → pyrazole derivative Heating to remove CO2 Yields 3-(3-chloro-1H-pyrazol-1-yl)pyridine

This route is described in patent US9522900B2 and is notable for avoiding difficult-to-prepare 3-chloropyrazole starting materials, though it involves multiple steps and moderate yields.

Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine as a Related Precursor

A structurally related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, has been synthesized using a safer and scalable route that can inform the preparation of this compound:

Step Reaction Conditions Notes
Condensation Diethyl butynedioate + methylhydrazine → 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Reflux Forms pyrazole ester with hydroxyl group
Bromination Ester + tribromooxyphosphorus → 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Bromination reaction Introduces bromine at 5-position
Hydrolysis Ester → carboxylic acid 10% NaOH in ethanol, room temp Converts ester to acid
Carbamate formation Acid + tert-butyl alcohol + dimethyl azidophosphate → tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate Heating in DMF at 100°C Protects amine functionality
Deprotection Carbamate + trifluoroacetic acid → 5-bromo-1-methyl-1H-pyrazol-3-amine Room temp, TFA/DCM Final amine obtained

This method avoids hazardous reagents like n-butyl lithium and cyanogen bromide, is safer, and more amenable to scale-up.

Direct Cyclization Approaches to 5-Aminopyrazoles

The most versatile synthetic route to 5-aminopyrazoles involves condensation of β-ketonitriles with hydrazines, which can be adapted to introduce the pyridin-3-yl substituent:

  • β-Ketonitrile derivatives bearing pyridin-3-yl groups are reacted with methylhydrazine or hydrazine hydrate to form the pyrazole ring.
  • This method allows for mild conditions and good functional group tolerance.
  • It is suitable for combinatorial synthesis and library generation for medicinal chemistry applications.

Sonication-Assisted Cyclization Method

An innovative method uses sonication to accelerate the cyclization of acetonitrile derivatives with hydrazine hydrate to form pyrazole derivatives:

  • Starting from carboxylic acids (including nicotinic acid derivatives), esters are formed.
  • Esters are converted to oxonitriles via reaction with NaH in toluene.
  • Oxonitriles undergo cyclization with hydrazine hydrate under sonication (1–2 hours) to yield pyrazoles.
  • This method is rapid, efficient, and yields good product percentages, adaptable to halogen-substituted pyrazoles.

Methylation of Pyrazol-3-amine Nitrogen

N-methylation of the pyrazol-3-amine is typically achieved by:

  • Alkylation of the pyrazol-3-amine nitrogen using methyl iodide or methyl sulfate under basic conditions.
  • Alternatively, starting with methylhydrazine in the cyclization step introduces the N-methyl group directly.
  • The choice depends on the synthetic route and availability of starting materials.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Cyclization of 3-hydrazinopyridine + dialkyl maleate 3-hydrazinopyridine dihydrochloride, dialkyl maleate Cyclization, chlorination, oxidation, hydrolysis, decarboxylation Avoids difficult chloropyrazole, multiple steps Moderate yields, multi-step
Safer synthesis of 5-bromo-1-methyl-pyrazol-3-amine Diethyl butynedioate, methylhydrazine Condensation, bromination, hydrolysis, carbamate formation, deprotection Safe reagents, scalable Specific to bromo derivative
β-Ketonitrile condensation with hydrazines β-Ketonitriles, hydrazines Condensation, cyclization Versatile, mild conditions Requires β-ketonitrile synthesis
Sonication-assisted cyclization Carboxylic acids, hydrazine hydrate Esterification, oxonitrile formation, sonication cyclization Rapid, efficient Requires sonication equipment
Direct N-methylation Pyrazol-3-amine derivatives Alkylation with methylating agents Straightforward Possible over-alkylation

Research Findings and Optimization Notes

  • The cyclization of 3-hydrazinopyridine with dialkyl maleates under controlled conditions yields pyrazolidine intermediates that can be efficiently converted to pyrazoles with pyridin-3-yl substitution.
  • Avoidance of hazardous reagents such as n-butyl lithium and cyanogen bromide enhances safety and scalability in industrial settings.
  • Sonication reduces reaction times significantly and improves yields, making it attractive for rapid synthesis and library generation.
  • Methylation strategies must be carefully controlled to prevent side reactions; direct use of methylhydrazine in cyclization offers a cleaner approach.
  • Hydrolysis and decarboxylation steps require precise temperature control to maximize yield and purity.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with α,β-unsaturated ketones or acrylamides under acidic or basic conditions. demonstrates a two-step process: cyclocondensation of substituted propenones with hydrazines, followed by methylation. Key steps include optimizing solvent choice (e.g., ethanol or DMSO) and temperature (35–100°C). Characterization via ¹H NMR (e.g., δ 3.76–3.57 ppm for methyl groups) and ESI-MS (e.g., m/z 215 [M+H]⁺) confirms structural integrity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Assignments for pyrazole and pyridine protons (e.g., δ 8.72 ppm for pyridinyl H) and methyl groups (δ 3.12 ppm) are essential .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 215.1294 [M+H]⁺) .
  • IR Spectroscopy : NH stretching bands (3448–3278 cm⁻¹) confirm amine functionality .

Q. What are common impurities encountered during synthesis, and how are they addressed?

By-products include regioisomers (e.g., 1-methyl-3-pyridinyl vs. 1-methyl-5-pyridinyl isomers) due to competing cyclization pathways. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization are effective . Contradictions in spectral data (e.g., unexpected NH signals) may arise from incomplete methylation or solvent residues, requiring rigorous drying and repeated NMR analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

  • Catalysts : Copper(I) bromide or Fe₂O₃@SiO₂/In₂O₃ improve coupling efficiency in heterocyclic reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor cyclization, while protic solvents (ethanol) reduce side reactions .
  • Temperature Control : Lower temperatures (35°C) minimize decomposition, while higher temperatures (80°C) accelerate condensation .

Q. What computational approaches predict the electronic and steric properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, pyridinyl nitrogen lone pairs influence electron density at the pyrazole ring, impacting hydrogen-bonding interactions . Molecular docking studies can model binding to biological targets (e.g., kinases) using software like AutoDock Vina .

Q. How are crystallographic data and hydrogen-bonding networks analyzed for structural elucidation?

Single-crystal X-ray diffraction (e.g., using SHELXL) resolves dihedral angles between aromatic rings (e.g., 47.5° between pyridine and pyrazole) and hydrogen-bonding motifs (N–H⋯N interactions). Data collection at 208 K reduces thermal motion artifacts .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., glucose concentration in hepatocyte assays) or impurity profiles. Cross-validation using orthogonal assays (e.g., glucokinase activity vs. glucose uptake) and strict QC protocols (HPLC purity >95%) are recommended .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation. highlights pyrazole derivatives with improved stability via methyl or trifluoromethyl substituents .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

MethodReactantsYieldReference
Hydrazine + α,β-unsaturated ketone3-(Pyridin-3-yl)acrylamide79%
Copper-catalyzed coupling3-Iodo-pyrazole + cyclopropanamine17.9%

Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 3.76 (s, N–CH₃), δ 8.72 (pyridine)
HRMSm/z 215.1294 [M+H]⁺
X-rayDihedral angle = 47.5°

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine
Reactant of Route 2
N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine

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